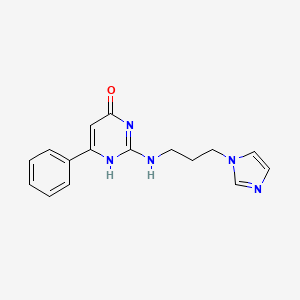
2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with a variety of molecular targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized from glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the imidazole ring is introduced to the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one: Unique due to its combined imidazole and pyrimidine rings.
Imidazole Derivatives: Known for their antimicrobial and antifungal properties.
Pyrimidine Derivatives: Known for their roles in DNA and RNA synthesis.
Uniqueness
This compound is unique due to its dual-ring structure, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(3-imidazol-1-ylpropylamino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-15-11-14(13-5-2-1-3-6-13)19-16(20-15)18-7-4-9-21-10-8-17-12-21/h1-3,5-6,8,10-12H,4,7,9H2,(H2,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCUGWIHVDVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCCCN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCCCN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[6-(3-Methylphenyl)-2-(2-methylpropylsulfanyl)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7851018.png)
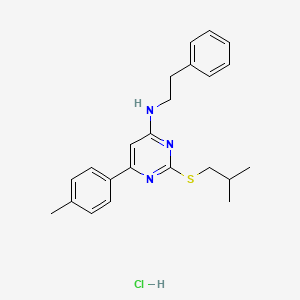

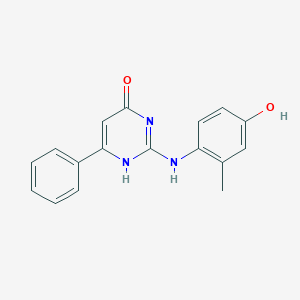
![Propan-2-yl 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B7851040.png)
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7851055.png)
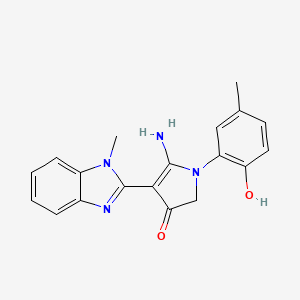
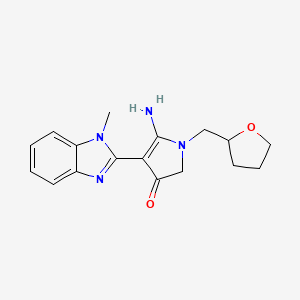
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7851067.png)
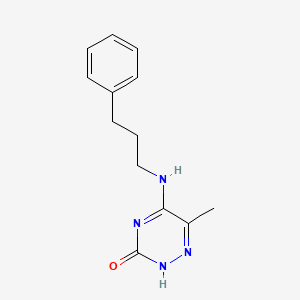
![propyl 4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoate](/img/structure/B7851106.png)
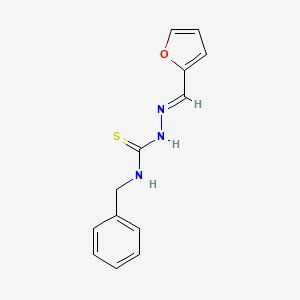
![2-[(2E)-2-[(2-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7851114.png)
![2-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7851120.png)
